molecular formula C17H17IN2O5S B3641719 N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3641719
M. Wt: 488.3 g/mol
InChI Key: LWSLCPWQFDKRHE-UHFFFAOYSA-N
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Description

N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-iodophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions such as the Suzuki or Heck reaction.

    Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Formation of the glycinamide moiety: This step may involve amidation reactions using glycine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, N2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, N2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a reagent in various chemical processes. Its unique properties could make it valuable in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of N2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulation of signaling pathways: It may affect signaling pathways involved in cell growth, differentiation, or apoptosis.

    Interaction with nucleic acids: The compound could bind to DNA or RNA, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the 4-iodophenyl group, which can impart distinct chemical and biological properties. This iodine substituent may enhance the compound’s reactivity and its ability to interact with biological targets.

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O5S/c1-26(22,23)20(11-17(21)19-13-4-2-12(18)3-5-13)14-6-7-15-16(10-14)25-9-8-24-15/h2-7,10H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSLCPWQFDKRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)I)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

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